Allyl isothiocyanate

Description

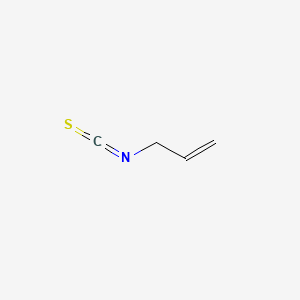

This compound is an isothiocyanate with the formula CH2=CHCH2N=C=S. A colorless oil with boiling point 152℃, it is responsible for the pungent taste of mustard, horseradish, and wasabi. It has a role as a lachrymator, a metabolite, an antimicrobial agent, an apoptosis inducer and an antineoplastic agent. It is an isothiocyanate and an alkenyl isothiocyanate.

This compound is a natural product found in Brassica carinata, Sinapis alba, and other organisms with data available.

This compound is a volatile organic compound. This compound (AITC) is a constituent of mustard, horseradish and wasabi and certain vegetables found in the human diet, mostly in cruciferous vegetables. AITC is a colorless to pale yellow liquid that is slightly soluble in water, but well soluble in most organic solvents. AITC possesses numerous biochemical and physiological activities. It is cytotoxic and tumorigenic at high doses and also is a modulator of enzymes involved in metabolism of xenobiotics, including carcinogens. It is plausible that the wide consumption of dietary AITC may have profound effects on human health. oxidative DNA damage may play important roles in carcinogenic processes induced by AITC. Allergic contact dermatitis from AICT is well known but infrequently reported. AITC is occasionally found as a volatile component of normal human biofluids. (A7698, A7770, A7771, A7772, A7773).

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBYZNEUISWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS, Array | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020047 | |

| Record name | Allyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant., Liquid, Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index], COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR., Colourless or pale yellow liquid; Very pungent, irritating aroma | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 3-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

304 °F at 760 mmHg (NTP, 1992), 152 °C, 150.00 to 152.00 °C. @ 760.00 mm Hg, 148-154 °C | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (NTP, 1992), [ChemIDplus] 46 °C, 115 °F (46 °C) (Closed Cup), 46 °C c.c. | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), In water, 2,000 mg/L at 20 °C, Very soluble in benzene, ethyl ether, ethanol, Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol, SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE, Soluble in alcohol, ether, carbon disulfide, 2 mg/mL at 20 °C, Solubility in water: poor, Slightly soluble in water; Soluble in ether, Soluble (in ethanol) | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0126 g/cu cm at 20 °C, Relative density (water = 1): 1.0, 1.013-1.020 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.41 (Air = 1), Relative vapor density (air = 1): 3.4 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992), 3.7 [mmHg], VP: 10 mm Hg at 38.3 °C, 0.493 kPa at 20 °C (3.7 mm Hg at 30 °C), Vapor pressure, kPa at 20 °C: 0.493 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, oily liquid | |

CAS No. |

57-06-7, 8007-40-7 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl isothiocyanate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, mustard | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN34FX42G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (NTP, 1992), -80 °C, -102.5 °C | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Technical Guide: Allyl Isothiocyanate (AITC) Mechanism of Action in Neoplastic Cells

Executive Summary

Allyl Isothiocyanate (AITC) is a highly reactive organosulfur compound derived from the hydrolysis of sinigrin (a glucosinolate) by the enzyme myrosinase.[1][2] While historically categorized as a hormetic phytochemical, recent data positions AITC as a potent multi-targeted antineoplastic agent. Its efficacy stems from a dual-strike mechanism: rapid depletion of intracellular glutathione (GSH) leading to catastrophic oxidative stress, and direct covalent modification of tubulin , causing mitotic arrest. This guide dissects the molecular pharmacodynamics of AITC, providing actionable protocols for experimental validation in oncology research.

Part 1: Chemical Biology & Pharmacokinetics

Electrophilic Chemistry

The biological activity of AITC is defined by its central isothiocyanate (–N=C=S) moiety.[3] The carbon atom of this group is highly electrophilic, making it a prime target for nucleophilic attack by thiols (–SH).

-

Primary Target: Intracellular Glutathione (GSH).

-

Secondary Targets: Cysteine residues on proteins (e.g., Keap1, Tubulin, TRPA1).

The Mercapturic Acid Pathway (Metabolism)

Upon cellular entry, AITC is metabolized almost exclusively via the mercapturic acid pathway.[4] This process is critical for researchers to understand because it directly correlates with the rapid depletion of the cellular antioxidant pool.

Pathway Logic:

-

Conjugation: GST enzymes catalyze the conjugation of AITC with GSH.

-

Degradation: The glutamyl and glycinyl groups are removed sequentially.

-

Acetylation: The remaining cysteine conjugate is N-acetylated to form the final metabolite, N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine (NAC-AITC), which is excreted in urine.

Figure 1: The Mercapturic Acid Pathway. Note the consumption of GSH in the first step, which is the inciting event for AITC-induced oxidative stress.

Part 2: Mechanistic Core

The "Trigger": ROS-Dependent Apoptosis

The depletion of GSH (as shown above) removes the cell's primary buffer against Reactive Oxygen Species (ROS). AITC simultaneously disrupts the mitochondrial electron transport chain (ETC), leading to a superoxide surge.

-

Mechanism: ROS accumulation triggers the Unfolded Protein Response (UPR) in the Endoplasmic Reticulum (ER).

-

Signaling:

-

Upstream: ROS

-

Mitochondrial Effect: Bax (pro-apoptotic) translocates to the mitochondria; Bcl-2 (anti-apoptotic) is downregulated.

-

Outcome: Cytochrome c release

Caspase-9

-

The "Executioner": Mitotic Catastrophe via Tubulin Binding

Unlike many antioxidants that only scavenge radicals, AITC acts as a physical inhibitor of cell division.

-

Target:

-tubulin.[5][6] -

Action: AITC covalently modifies cysteine residues on tubulin, preventing polymerization.

-

Result: The cell fails to form a mitotic spindle, arresting in the G2/M phase .[8] Prolonged arrest leads to "mitotic catastrophe" and subsequent apoptosis.[8]

Autophagy: The Dual Role

AITC inhibits the PI3K/Akt/mTOR axis. Since mTOR is a negative regulator of autophagy, its inhibition induces autophagy (evidenced by LC3-II accumulation).

-

Context: In some lines (e.g., prostate), this is cytoprotective. In others (e.g., colon), it contributes to autophagic cell death. Researchers must use autophagy inhibitors (e.g., 3-MA or Chloroquine) to distinguish between these outcomes in their specific models.

Figure 2: Integrated Signaling Network. AITC operates via three parallel axes: Oxidative Stress (Left), Microtubule Destabilization (Center), and Metabolic Modulation (Right).

Part 3: Experimental Validation Protocols

Protocol 1: Quantifying ROS Generation (DCFH-DA Assay)

Rationale: To validate the "Trigger" mechanism, one must prove oxidative stress precedes apoptosis.

-

Seeding: Plate cancer cells (e.g., A549, HT-29) at

cells/well in 6-well plates. Incubate overnight. -

Treatment: Treat with AITC (IC50 concentration, typically 10-40

M) for 3, 6, and 12 hours. Include a Positive Control (H -

Staining: Wash cells with PBS. Add 10

M DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium. -

Incubation: Incubate for 30 minutes at 37°C in the dark. DCFH-DA is non-fluorescent; intracellular esterases cleave it to DCFH, which ROS oxidizes to fluorescent DCF.

-

Analysis: Harvest cells via trypsinization. Analyze immediately via Flow Cytometry (Excitation: 485 nm, Emission: 535 nm).

-

Validation Check: Pre-treat a subset of cells with NAC (N-acetylcysteine) (5 mM). If AITC toxicity is ROS-dependent, NAC should rescue cell viability.

Protocol 2: Cell Cycle Analysis (PI Staining)

Rationale: To confirm G2/M arrest indicative of tubulin inhibition.

-

Treatment: Treat cells with AITC for 24 hours.[9]

-

Fixation: Harvest cells, wash in cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Critical Step: Add ethanol dropwise while vortexing to prevent clumping.

-

Staining: Wash ethanol out with PBS. Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate 30 mins at RT in dark.

-

Data Interpretation: A distinct peak shift to the 4N DNA content region indicates G2/M arrest. Compare the percentage of cells in G2/M vs. Control.

Protocol 3: Tubulin Polymerization Assay (In Vitro)

Rationale: Direct confirmation of AITC binding to tubulin, distinguishing it from general genotoxins.

-

Components: Use a purified fluorescent tubulin polymerization kit (e.g., >99% pure bovine brain tubulin).

-

Setup: Prepare a 96-well plate (half-area, black) at 4°C.

-

Reaction: Mix Tubulin (3 mg/mL) in G-PEM buffer (GTP, PIPES, EGTA, MgCl2) with AITC (various concentrations).

-

Controls: Paclitaxel (Enhancer control), Vincristine (Inhibitor control), DMSO (Vehicle).

-

Kinetics: Transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex 360/Em 450) every minute for 60 minutes.

-

Result: AITC should flatten the polymerization curve similar to Vincristine (inhibition), whereas Paclitaxel will steepen it (stabilization).

Part 4: Quantitative Data Summary

| Cancer Type | Cell Line | IC50 (24-48h) | Primary Mechanism Observed | Key Molecular Markers |

| Lung | A549 | 10-15 | G2/M Arrest, DNA Damage | |

| Colorectal | HT-29 | 20-30 | ER Stress, Mitochondrial Apoptosis | GADD153, Caspase-9, Ca |

| Breast | MDA-MB-231 | 10-20 | Apoptosis (Intrinsic) | Bax/Bcl-2 ratio |

| Bladder | UM-UC-3 | 5-10 | Cell Cycle Arrest | Cyclin B1 |

Note: IC50 values are approximate and vary by assay conditions. Bladder cancer sensitivity is notably higher due to the accumulation of AITC metabolites in urine.

References

-

Anticancer Activity, Mechanism, and Delivery of this compound. Bioengineering (Basel), 2022.[1][2][11] [Link]

-

This compound regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways. Histochemistry and Cell Biology, 2024. [Link]

-

Sensitivity of this compound to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells. Oncology Reports, 2020. [Link]

-

Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 2023. [Link]

-

This compound as a cancer chemopreventive phytochemical. Molecular Nutrition & Food Research, 2010. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity, Mechanism, and Delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oncology Reports [spandidos-publications.com]

- 11. Anticancer Activity, Mechanism, and Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Allyl Isothiocyanate: A Technical Guide to its Chemopreventive Mechanisms and Therapeutic Potential in Oncology

Abstract

Allyl isothiocyanate (AITC), a naturally occurring organosulfur compound abundant in cruciferous vegetables, has garnered significant attention for its potent cancer chemopreventive properties. Extensive preclinical research, encompassing both in vitro and in vivo models, has elucidated a multi-faceted mechanism of action through which AITC exerts its anticancer effects. This technical guide provides an in-depth exploration of the molecular underpinnings of AITC's chemopreventive activity, intended for researchers, scientists, and drug development professionals in the field of oncology. We will dissect the key signaling pathways modulated by AITC, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the evaluation of AITC's efficacy, alongside a critical analysis of the current preclinical evidence and the landscape of clinical translation.

Introduction: The Chemopreventive Promise of a Pungent Phytochemical

This compound (AITC), the compound responsible for the characteristic pungent taste of mustard, horseradish, and wasabi, is a member of the isothiocyanate family of phytochemicals.[1][2] These compounds are stored in plants as glucosinolates and are released upon plant cell damage through enzymatic hydrolysis.[3] Beyond its culinary significance, AITC has emerged as a compelling candidate for cancer chemoprevention due to its high bioavailability—with nearly 90% of an oral dose being absorbed—and its demonstrated anticancer activities in a multitude of preclinical studies.[2][4] This guide will provide a comprehensive technical overview of the mechanisms of action that position AITC as a promising agent in the fight against cancer.

Pharmacokinetics and Bioavailability: A Favorable Profile for Chemoprevention

A key attribute of any effective chemopreventive agent is its ability to reach target tissues at concentrations sufficient to exert a biological effect. AITC exhibits excellent bioavailability, being rapidly absorbed from the gastrointestinal tract.[4] Following absorption, AITC is primarily metabolized via the mercapturic acid pathway, leading to conjugation with glutathione and subsequent excretion in the urine.[2] This metabolic route is of particular significance for bladder cancer prevention, as it results in the concentration of AITC and its metabolites in the urinary bladder, leading to significantly higher exposure of the bladder epithelium to the active compound compared to other tissues.[2]

Core Anticancer Mechanisms of this compound

AITC's chemopreventive and therapeutic potential stems from its ability to modulate a wide array of cellular processes critical for cancer initiation, promotion, and progression. Its anticancer activity is not attributed to a single mode of action but rather to its pleiotropic effects on multiple signaling pathways.[4]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A fundamental mechanism by which AITC eliminates cancer cells is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

AITC has been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can upregulate the expression of pro-apoptotic members like Bax and downregulate the expression of anti-apoptotic members like Bcl-2 and Mcl-1.[5][6] This shift in the Bcl-2 family protein ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic cascade. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which then activate the caspase cascade. AITC treatment has been demonstrated to lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and -7, culminating in the cleavage of cellular substrates and the orderly dismantling of the cell.[5][7] Furthermore, AITC has been reported to downregulate the expression of X-linked inhibitor of apoptosis protein (XIAP), a potent natural inhibitor of caspases, thereby further promoting apoptosis.[7]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, AITC can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, primarily the G2/M phase.[8][9] This prevents cancer cells from proceeding through mitosis and dividing. The mechanism underlying AITC-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. Studies have shown that AITC can decrease the expression and activity of cyclin-dependent kinases (CDKs), such as CDK1, and their regulatory partners, the cyclins (e.g., cyclin B).[8] This disruption of the CDK-cyclin machinery prevents the cell from transitioning from the G2 phase to the M phase of the cell cycle.

Anti-Metastatic and Anti-Angiogenic Effects

The ability of cancer cells to metastasize to distant organs is a major cause of cancer-related mortality. AITC has been shown to inhibit key processes involved in metastasis, including cell migration and invasion.[3][10] This is achieved, in part, through the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[10] MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen. AITC has demonstrated anti-angiogenic properties by inhibiting the expression of key pro-angiogenic factors like vascular endothelial growth factor (VEGF).[7] By suppressing both metastasis and angiogenesis, AITC can potentially limit tumor growth and spread.

Modulation of Key Signaling Pathways

AITC's diverse anticancer effects are mediated through its interaction with and modulation of several critical intracellular signaling pathways.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant and detoxification response. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for degradation. Electrophilic compounds like AITC can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[3] Nrf2 then translocates to the nucleus and activates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes.[7] This enhanced detoxification capacity can protect normal cells from carcinogenic insults. However, the role of Nrf2 in established cancers is complex, as its activation can also confer resistance to chemotherapy. AITC's activation of Nrf2 appears to be transient and context-dependent.[3]

MAP Kinase and PI3K/Akt Signaling

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and metastasis. AITC has been shown to modulate these pathways in various cancer cell lines. For instance, AITC can inhibit the phosphorylation and activation of key components of these pathways, thereby attenuating their pro-survival and pro-proliferative signals.[10]

Preclinical Efficacy: In Vitro and In Vivo Evidence

The anticancer properties of AITC have been extensively documented in a wide range of preclinical models.

In Vitro Studies

Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of AITC in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values of AITC vary depending on the cell line and the duration of exposure.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 126.0 | 48 | [1] |

| MDA-MB-231 | Breast Cancer | Not calculable | 48 | [1] |

| LNCaP | Prostate Cancer | ~17 | Not Specified | [5] |

| PC-3 | Prostate Cancer | ~17 | Not Specified | [5] |

| HT-29 | Colorectal Cancer | 3.2 (Maximal non-toxic dose) | 24 | [5] |

| GBM 8401 | Glioblastoma | 9.25 ± 0.69 | 24 | [8] |

| HL60/S | Leukemia | 2.0 ± 0.3 | 3 | [8] |

| HL60/AR | Leukemia (Doxorubicin-resistant) | 4.1 ± 0.4 | 3 | [8] |

It is noteworthy that AITC often exhibits selective toxicity towards cancer cells, with significantly higher IC50 values observed in normal, non-cancerous cell lines.[5]

In Vivo Animal Studies

The promising in vitro findings have been corroborated by in vivo studies using various animal models of cancer. Oral administration or injection of AITC has been shown to inhibit tumor growth and progression in xenograft models of glioblastoma and bladder cancer.[5] In a glioblastoma xenograft model, AITC treatment significantly reduced tumor volume and weight without causing significant toxicity to the host animals.[5] In a rat model of bladder cancer, AITC was shown to inhibit tumor development at low doses. These studies provide strong preclinical evidence for the potential of AITC as a cancer chemopreventive and therapeutic agent.

The Clinical Landscape: A Gap in Translation

Despite the wealth of compelling preclinical data, there is a notable absence of dedicated clinical trials investigating AITC as a standalone agent for cancer chemoprevention in humans. While some epidemiological studies have suggested a correlation between the consumption of cruciferous vegetables and a reduced risk of certain cancers, these studies do not provide direct evidence for the efficacy of AITC. One study investigated the association between mustard oil consumption and gallbladder cancer risk, but this was not an interventional trial.[7] The lack of clinical trials represents a significant gap in the translation of preclinical findings to clinical practice and underscores the need for well-designed studies to evaluate the safety and efficacy of AITC in a clinical setting.

Experimental Protocols for Evaluating AITC Efficacy

To facilitate further research into the chemopreventive properties of AITC, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

AITC Treatment: Prepare a stock solution of AITC in a suitable solvent (e.g., DMSO). Dilute the AITC stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the AITC-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest AITC concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry is then used to measure the fluorescence intensity of a large population of individual cells.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with AITC as described for the MTT assay.

-

Cell Harvest: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol. Add the ethanol dropwise to the cell pellet while vortexing gently to prevent cell clumping. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate at 37°C for 30 minutes to degrade any RNA, which can also be stained by PI.

-

PI Staining: Add PI solution to the cells to a final concentration of 50 µg/mL.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: After AITC treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against Bcl-2, Bax, cleaved caspase-3, CDK1, etc.).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.

Future Directions and Conclusion

The extensive body of preclinical evidence strongly supports the potential of this compound as a cancer chemopreventive agent. Its favorable pharmacokinetic profile and pleiotropic mechanisms of action, which target multiple hallmarks of cancer, make it a compelling candidate for further development. However, the conspicuous absence of dedicated clinical trials to validate these preclinical findings in humans is a critical hurdle that needs to be addressed.

Future research should focus on several key areas:

-

Clinical Trials: Well-designed Phase I clinical trials are urgently needed to establish the safety, tolerability, and optimal dosing of AITC in human subjects. Subsequent Phase II trials could then evaluate its efficacy in preventing cancer in high-risk populations or as an adjunct to conventional cancer therapies.

-

Biomarker Development: Identifying reliable biomarkers of AITC's biological activity in humans would be invaluable for monitoring its effects in clinical trials and for personalizing its use.

-

Combination Therapies: Investigating the synergistic effects of AITC with existing chemotherapeutic drugs or other natural compounds could lead to more effective and less toxic cancer treatment strategies.

-

Delivery Systems: Exploring novel delivery systems for AITC could enhance its stability and targeted delivery to tumor tissues, thereby improving its therapeutic index.

References

-

Lu, K. W., et al. (2022). This compound (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model. International Journal of Molecular Sciences, 23(18), 10411. [Link]

-

Sayeed, M. A., et al. (2018). This compound Exhibits No Anticancer Activity in MDA-MB-231 Breast Cancer Cells. International journal of molecular sciences, 19(11), 3383. [Link]

-

Zhang, Y. (2010). This compound as a cancer chemopreventive phytochemical. Molecular nutrition & food research, 54(1), 127–135. [Link]

-

Kamaraj, S., et al. (2022). Anticancer Activity, Mechanism, and Delivery of this compound. Bioengineering (Basel, Switzerland), 9(9), 470. [Link]

-

Puri Oil Mills Limited. (2022). Mustard Oil: A Powerhouse of Health Benefits. [Link]

-

Bhattacharya, A., et al. (2010). Inhibition of bladder cancer development by this compound. Carcinogenesis, 31(12), 2105–2110. [Link]

-

ClinicalTrials.gov. (n.d.). Chemoprevention of Anal Neoplasia Arising Secondary to Anogenital Human Papillomavirus Infection in Persons With HIV Infection. [Link]

-

Lu, K. W., et al. (2022). This compound (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model. International Journal of Molecular Sciences, 23(18), 10411. [Link]

-

Holland-Frei Cancer Medicine. 6th edition. (2003). Chemoprevention Trials. [Link]

-

ResearchGate. (2018). Anti-cancer activities of this compound and its conjugated silicon quantum dots. [Link]

-

Patrick, D. R., et al. (2017). This compound induces replication-associated DNA damage response in NSCLC cells and sensitizes to ionizing radiation. Oncotarget, 8(52), 89933–89947. [Link]

-

Lai, K. C., et al. (2014). This compound inhibits cell metastasis through suppression of the MAPK pathways in epidermal growth factor-stimulated HT29 human colorectal adenocarcinoma cells. Oncology reports, 31(2), 899–904. [Link]

-

Patil, P. B., & Patel, J. K. (2023). Chemopreventive Aspects, Investigational Anticancer Applications and Current Perspectives on this compound (AITC): A Review. Molecular and cellular biochemistry, 478(11), 2763–2777. [Link]

-

Research Journal of Pharmacy and Technology. (2020). Cancer Protective effect of Brassicca nigra and Role of its Chemical Constituents. [Link]

-

Kamaraj, S., et al. (2022). Anticancer Activity, Mechanism, and Delivery of this compound. Bioengineering, 9(9), 470. [Link]

-

CancerNetwork. (1998). Four Cancer Chemoprevention Trials Seek Subjects. [Link]

-

Davaatseren, M., et al. (2014). This compound ameliorates angiogenesis and inflammation in dextran sulfate sodium-induced acute colitis. PloS one, 9(7), e102975. [Link]

-

Chen, Y. D., et al. (2014). Synergistic effect of this compound (AITC) on cisplatin efficacy in vitro and in vivo. PloS one, 9(9), e105975. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity, Mechanism, and Delivery of this compound | MDPI [mdpi.com]

- 4. This compound regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/ luc2 Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. purioilmills.com [purioilmills.com]

- 8. Mustard oil consumption, cooking method, diet and gallbladder cancer risk in high- and low-risk regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity, Mechanism, and Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulforaphane and related mustard oils in focus of cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Activation of TRPA1 and TRPV1 Ion Channels by Allyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isothiocyanate (AITC), the pungent compound responsible for the characteristic flavors of mustard and wasabi, is a powerful activator of sensory neurons.[1] Its effects are primarily mediated by two members of the Transient Receptor Potential (TRP) family of ion channels: TRPA1 and TRPV1.[1] These channels are critical players in the signaling pathways for pain, inflammation, and temperature sensation.[2][3] Understanding the distinct molecular mechanisms by which AITC activates TRPA1 and TRPV1 is crucial for research into nociception and for the development of novel analgesic and anti-inflammatory therapeutics. This guide provides an in-depth examination of these activation mechanisms, a comparative analysis of the channels' responses, and detailed, field-proven protocols for their experimental investigation.

Introduction: AITC and the TRP Channel Family

This compound is a potent electrophile that plants in the Brassicaceae family produce as a defense against herbivores.[1] In mammals, it serves as a chemical irritant that activates sensory nerve fibers, leading to sensations of pain and discomfort.[4] The primary targets of AITC are TRPA1 and TRPV1, non-selective cation channels that are co-expressed in a significant population of nociceptive (pain-sensing) neurons.[5][6]

-

TRPA1 (Transient Receptor Potential Ankyrin 1) is often referred to as the "wasabi receptor" due to its sensitivity to AITC and other pungent compounds. It functions as a broad-spectrum detector of noxious chemical, thermal, and mechanical stimuli.[7][8]

-

TRPV1 (Transient Receptor Potential Vanilloid 1) is the well-known "capsaicin receptor," activated by the heat of chili peppers, noxious heat (>43°C), and acidosis.[5] Its activation is central to the sensation of burning pain.

While both channels respond to AITC, the nature of their activation is fundamentally different, holding significant implications for their physiological roles and pharmacological targeting.

Molecular Mechanisms of Channel Activation

The interaction of AITC with TRPA1 and TRPV1 showcases distinct biophysical principles of ion channel gating. TRPA1 activation is a clear example of covalent modification, whereas TRPV1 activation appears to follow a more complex, non-covalent mechanism.

TRPA1: Activation via Covalent Modification

The defining feature of TRPA1 activation by AITC is its mechanism: a direct, covalent modification of the channel protein.[4][9][10] AITC's electrophilic isothiocyanate group reacts with nucleophilic cysteine and lysine residues on the channel's intracellular N-terminus.[11]

-

Key Residues: Site-directed mutagenesis studies have identified specific cysteine residues (C619, C639, and C663 in the mouse variant) within the N-terminal ankyrin repeat domain as critical for this interaction.[4] Mutation of these residues to non-reactive amino acids significantly diminishes the channel's sensitivity to AITC and other electrophiles.[4]

-

Gating Mechanism: The formation of a covalent adduct between AITC and these cysteine residues is believed to induce a conformational change in the TRPA1 protein.[4][9][10] This structural shift leads to the opening of the channel's pore, allowing an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and initiates a pain signal.[12] This mechanism is supported by the observation that channel activation by electrophiles persists even after the compound is washed out, a hallmark of a stable covalent bond.[9]

The diagram below illustrates this covalent activation pathway.

TRPV1: A Non-Covalent and Modulatory Interaction

The activation of TRPV1 by AITC is less direct and more nuanced.[1][13] It does not appear to rely on the covalent modification characteristic of TRPA1.[13] Instead, AITC acts as a sensitizer and direct activator through a non-covalent mechanism.

-

Mechanism of Action: Studies suggest that AITC's activation of TRPV1 is not dependent on cysteine residues but is instead influenced by residues within the capsaicin-binding pocket, such as S513.[13] AITC shifts the voltage dependence of TRPV1 activation towards more negative potentials, making the channel more likely to open at physiological resting membrane potentials.[13][14] This action is similar to that of capsaicin.

-

Sensitization to Heat: AITC can sensitize TRPV1 to its primary stimulus, heat.[14] In the presence of AITC, the temperature threshold for TRPV1 activation is lowered, meaning the channel will open at cooler, non-noxious temperatures. This cross-sensitization may contribute to the hyperalgesia (increased sensitivity to pain) observed during inflammation.[14]

-

Role of Calcium: The interaction between TRPA1 and TRPV1 can be potentiated by calcium influx.[15] Activation of TRPA1 by AITC leads to Ca²⁺ entry, which in turn can sensitize and potentiate the activity of nearby TRPV1 channels, creating a positive feedback loop that amplifies the pain signal.[2][15]

Comparative Analysis: TRPA1 vs. TRPV1 Activation by AITC

Summarizing the key differences in AITC's interaction with these two channels is essential for designing experiments and interpreting results.

| Feature | TRPA1 | TRPV1 |

| Primary Mechanism | Covalent modification of cysteine residues[4][10] | Non-covalent interaction, likely at the capsaicin binding site[13] |

| Potency (EC₅₀) | High (Low micromolar range) | Lower (High micromolar to millimolar range)[1] |

| Reversibility | Irreversible/Slowly reversible[4] | Reversible[13] |

| Primary Effect | Direct and robust channel activation[4] | Direct activation and sensitization to other stimuli (e.g., heat)[14] |

| Key Residues | C619, C639, C663 (mouse)[4] | S513 (mouse)[13] |

Experimental Methodologies